8-(2-fluorophenyl)-9H-purine is a chemical compound classified under purine derivatives, which are significant in various biological and pharmaceutical applications. This compound features a fluorophenyl group at the 8-position of the purine ring, which can influence its biological activity and properties. The structural modifications in purines often lead to variations in their pharmacological effects, making them valuable in drug design and development.
The compound is categorized as a purine derivative, specifically a substituted purine. Purines are nitrogen-containing heterocycles that play crucial roles in biochemistry, particularly in the structure of nucleotides and nucleic acids. The presence of a fluorine atom in the 2-position of the phenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The synthesis of 8-(2-fluorophenyl)-9H-purine can be achieved through several methods:
The synthesis typically requires specific reagents such as bases (e.g., potassium carbonate) and solvents (e.g., dimethyl sulfoxide) to facilitate the reactions. The reaction conditions, including temperature and time, must be optimized to achieve high yields.
The molecular formula for 8-(2-fluorophenyl)-9H-purine is CHFN. Its structure consists of a fused bicyclic ring system characteristic of purines, with a fluorinated phenyl substituent:
The compound's structural features are pivotal for its interaction with biological targets, influencing both its efficacy and safety profile.
8-(2-fluorophenyl)-9H-purine can participate in various chemical reactions typical for purines:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism by which 8-(2-fluorophenyl)-9H-purine exerts its biological effects typically involves:
Data from studies indicate that modifications at the 8-position can significantly alter binding affinities and selectivity towards target enzymes or receptors.
Relevant data from spectral analyses (NMR, IR) provide insights into its molecular interactions and confirm structural integrity.
8-(2-fluorophenyl)-9H-purine has potential applications in:
The exploration of fluorinated purines began in the mid-20th century with the synthesis of simple 6-fluoropurine derivatives as nucleic acid antimetabolites. These early efforts aimed to exploit fluorine’s electronegativity and small atomic radius to mimic natural substrates while resisting enzymatic degradation. The integration of aryl groups at the purine C8 position emerged later as a strategy to enhance target selectivity and modulate electronic properties. The development of 8-(2-fluorophenyl)-9H-purine represents a convergence of these approaches, leveraging both fluorine substitution and aryl functionalization to optimize bioactivity [3] [7].
Key synthetic milestones include:
Table 1: Evolution of Synthetic Strategies for Fluorinated Arylpurines
Time Period | Dominant Method | Key Limitations | Representative Yield |
---|---|---|---|
1960s-1980s | Nucleophilic Aromatic Substitution | Low regioselectivity, harsh conditions | 30-45% |
1990s-2010s | Pd-Catalyzed Cross-Coupling | Catalyst cost, halogenated precursor requirement | 65-85% |
2020s-Present | Enzymatic/Flow Chemistry | Scalability challenges | 70-92% |
Recent innovations include enzymatic halogenation for C8 activation and microwave-assisted cyclization, reducing reaction times from hours to minutes [3] [8]. These advances have accelerated SAR studies of 8-arylpurines, positioning 8-(2-fluorophenyl)-9H-purine as a versatile scaffold for kinase inhibition and anticancer applications [6].
The 2-fluorophenyl moiety imparts distinct physicochemical and target-binding advantages over non-fluorinated analogs:
Electronic Effects
Steric and Conformational Influence
Table 2: Comparative Bioactivity of Fluorophenylpurine Isomers
Positional Isomer | Bcr-Abl IC₅₀ (μM) | Cellular GI₅₀ (μM) | Metabolic Half-life (min) |
---|---|---|---|
8-(2-Fluorophenyl)-9H-purine | 0.015 ± 0.003 | 0.7-1.3 | 42 |
8-(3-Fluorophenyl)-9H-purine | 0.21 ± 0.04 | 2.4-3.8 | 28 |
8-(4-Fluorophenyl)-9H-purine | 0.09 ± 0.02 | 1.6-2.1 | 33 |
Non-fluorinated parent | 0.45 ± 0.07 | 5.2-8.9 | 17 |
Data compiled from kinase assays and cytotoxicity studies [6]
Biological impact is exemplified in kinase inhibitors like 8-(2-fluorophenyl)purine derivatives, which exhibit submicromolar IC₅₀ values against T315I-mutated Bcr-Abl—a clinically relevant resistance mutation. Fluorine’s ortho-position disrupts mutant Thr315 side-chain interactions while maintaining hydrophobic contact with Ile293 [6]. Additionally, fluorine’s role in mitigating pan-assay interference (PAINS) is critical; it prevents phenol oxidation to quinones, a common source of false positives in high-throughput screens [4].
The bioactivity of fluorophenylpurines is exquisitely sensitive to regiochemical variations at both the purine core and aryl substituent:
Purine Ring Substitution Patterns
Aryl Ring Regiochemistry
Table 3: Positional Isomer Effects on Antiproliferative Activity
Compound Structure | TKI-Sensitive K562 GI₅₀ (μM) | T315I-Mutant KCL22 GI₅₀ (μM) | Selectivity Index (SI) |
---|---|---|---|
8-(2-Fluorophenyl)-9-(cyclopropylmethyl)purine | 0.7 ± 0.1 | 6.4 ± 0.9 | 9.1 |
8-(4-Fluorophenyl)-9-(cyclopropylmethyl)purine | 1.3 ± 0.3 | 11.5 ± 1.2 | 8.8 |
6-(2-Fluorophenyl)-9-(cyclopropylmethyl)purine | 4.2 ± 0.7 | >20 | <4.8 |
9-Cinnamyl-8-(2-fluorophenyl)purine | 1.8 ± 0.4 | 8.3 ± 1.0 | 4.6 |
Cytotoxicity data against leukemia cell lines [4] [8]
Steric effects profoundly influence isomer activity:
Comprehensive Compound Listing
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8